molecular formula C15H10N6OS B2823212 N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396757-41-7

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2823212
CAS No.: 1396757-41-7
M. Wt: 322.35
InChI Key: IYTRGIPYBNPLFS-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Research has shown that derivatives of benzo[d]thiazol and tetrazole possess promising antibacterial activities. For instance, Palkar et al. (2017) designed and synthesized novel analogs demonstrating significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at effective concentrations (Palkar et al., 2017). Similarly, Bikobo et al. (2017) reported the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with potent antimicrobial activity, emphasizing the role of structural modification in enhancing efficacy (Bikobo et al., 2017).

Anticancer Activity

Several studies have focused on the anticancer potential of benzo[d]thiazol derivatives. Ravinaik et al. (2021) synthesized substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, with some compounds showing higher activities than reference drugs (Ravinaik et al., 2021). This underscores the therapeutic potential of these compounds in cancer treatment.

Synthesis and Chemical Properties

Efficient synthetic routes and chemical properties of benzo[d]thiazol derivatives have been a significant focus. For example, Qian et al. (2017) developed a metal- and reagent-free method for synthesizing benzothiazoles, highlighting the importance of green chemistry in the synthesis of biologically active compounds (Qian et al., 2017).

Antifungal and Diuretic Activities

The diverse biological activities of benzo[d]thiazol derivatives extend to antifungal and diuretic effects. Yar et al. (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, identifying promising candidates for further evaluation (Yar et al., 2009).

Future Directions

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could be a potential future direction for research involving “N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide”.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-14(17-15-16-11-8-4-5-9-12(11)23-15)13-18-20-21(19-13)10-6-2-1-3-7-10/h1-9H,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRGIPYBNPLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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